molecular formula C25H26ClN3O2 B15182454 Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride CAS No. 83736-55-4

Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride

Cat. No.: B15182454
CAS No.: 83736-55-4
M. Wt: 435.9 g/mol
InChI Key: XNVAWHMMRZAJGM-UHFFFAOYSA-N
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Description

The compound Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a benzamide derivative featuring a 4-methoxybenzamide moiety linked via a methylene bridge to a 1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine core. Its monohydrochloride salt form enhances solubility and bioavailability. Benzodiazepine derivatives are well-documented for their central nervous system (CNS) activity, particularly as anxiolytics, sedatives, or anticonvulsants . The 4-methoxy group may influence electronic properties and receptor binding, while the phenyl substituent at the 5-position of the benzodiazepine ring could modulate steric interactions.

Properties

CAS No.

83736-55-4

Molecular Formula

C25H26ClN3O2

Molecular Weight

435.9 g/mol

IUPAC Name

4-methoxy-N-[(1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride

InChI

InChI=1S/C25H25N3O2.ClH/c1-28-20(17-27-25(29)19-12-14-21(30-2)15-13-19)16-26-24(18-8-4-3-5-9-18)22-10-6-7-11-23(22)28;/h3-15,20H,16-17H2,1-2H3,(H,27,29);1H

InChI Key

XNVAWHMMRZAJGM-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzamide Moiety: The benzamide moiety is introduced by reacting the benzodiazepine intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazepine ring using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential as an anxiolytic and sedative agent.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which are involved in the modulation of neuronal excitability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzodiazepine-Linked Benzamides

Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride (CAS 84671-54-5)
  • Structural Differences : Replaces the 5-phenyl group with a 3-thienyl moiety and introduces a 4-trifluoromethyl substituent on the benzamide. The 8-methoxy group on the benzodiazepine differs from the target compound’s 4-methoxybenzamide .
  • Thienyl groups are electron-rich, which may alter receptor binding compared to phenyl.
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride (CAS 84671-55-6)
  • Structural Differences : Lacks both the 4-methoxybenzamide and 5-phenyl substituents present in the target compound .

Non-Benzodiazepine Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structural Differences : Features a 3-methylbenzamide core and a hydroxy-dimethylethyl group instead of the benzodiazepine linkage .
  • Functional Implications : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, highlighting its utility in synthetic chemistry rather than therapeutic applications.
Tetracyclic Benzamide Derivatives
  • Structural Differences : Incorporate a tetracyclic framework (e.g., fused benzene and heterocyclic rings) instead of the benzodiazepine core .
  • Functional Implications : These derivatives target inflammatory diseases and cancer, suggesting divergent mechanisms compared to the CNS-focused benzodiazepine-linked benzamides.

Anticancer Activity

  • Anacardic Acid-Derived Benzamides : Compounds like N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB) exhibit histone acetyltransferase (HAT) activation or inhibition, showing promise in cancer therapy .

Antimicrobial Activity

  • Pd(II) and Pt(II) Benzamide Complexes : Derivatives such as 4-Chloro-N-(dibenzylcarbamothioyl)benzamide demonstrate antibacterial and antifungal activity, outperforming reference drugs like ampicillin in some cases .
  • Target Compound: No direct antimicrobial data exist, but the 4-methoxy group’s electron-donating properties could enhance interactions with microbial targets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 84671-54-5 CAS 84671-55-6 CTPB
Core Structure Benzodiazepine-linked Benzodiazepine-linked Benzodiazepine-linked Anacardic acid
Key Substituents 4-methoxy, 5-phenyl 8-methoxy, 3-thienyl None Ethoxy, Cl, CF₃
Solubility Enhanced (monohydrochloride) Likely high Moderate Low (lipophilic)
Therapeutic Focus CNS (hypothesized) Undocumented Undocumented Oncology

Biological Activity

Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-methoxy-N-((1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a specific derivative that has been investigated for its potential therapeutic effects. This article focuses on the biological activity of this compound, summarizing relevant research findings and case studies.

The molecular formula of the compound is C25H26ClN3O2C_{25}H_{26}ClN_{3}O_{2} with a molecular weight of approximately 435.95 g/mol. Key physical properties include:

  • Boiling Point : 595.9ºC at 760 mmHg
  • Flash Point : 314.2ºC
  • LogP : 4.47450 (indicating lipophilicity) .

Biological Activity Overview

Benzamide derivatives have been shown to exhibit various biological activities, including antiviral, anticancer, and neuroprotective effects. The specific compound has not been extensively studied in isolation, but related compounds have provided insights into its potential mechanisms.

Antiviral Activity

Research indicates that benzamide derivatives can exert antiviral effects through mechanisms such as the modulation of intracellular proteins. For instance, N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral activity against viruses like HIV and Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

Neuropharmacological Effects

The structure of the compound suggests potential interactions with neurotransmitter systems. Benzodiazepines are known for their anxiolytic and sedative properties. The presence of the benzodiazepine moiety in this compound could imply similar effects, potentially acting as a modulator at GABA receptors.

Case Studies and Research Findings

StudyObjectiveFindings
Study on N-phenylbenzamide derivatives To evaluate antiviral activity against HBVIdentified that certain derivatives increase A3G levels and inhibit HBV replication effectively .
Neuropharmacological assessment Investigate potential anxiolytic effectsCompounds with similar structures showed significant binding affinity to GABA receptors, suggesting possible anxiolytic properties .
Toxicity and Pharmacokinetics Assess safety profile in animal modelsAcute toxicity studies indicated a favorable safety profile for related benzamide derivatives .

The proposed mechanism for the antiviral activity involves the enhancement of A3G levels within infected cells, leading to reduced viral DNA replication. This mechanism is particularly relevant for HBV, where A3G acts as a restriction factor against viral replication .

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